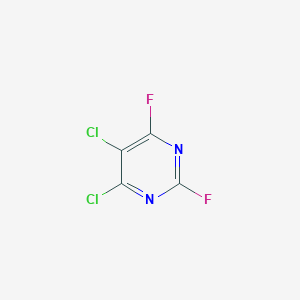
4,5-Dichloro-2,6-difluoropyrimidine
Übersicht
Beschreibung
4,5-Dichloro-2,6-difluoropyrimidine is a chemical compound with the formula C4Cl2F2N2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C4Cl2F2N2), and its molecular weight (184.96 g/mol) . More specific properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Fluorinated Pyrimidines in Cancer Treatment : Gmeiner's review (2020) on fluorine chemistry's contributions to fluorinated pyrimidines (FPs) treatments for cancer, including synthesis methods and insights into FPs' roles in perturbing nucleic acid structure and dynamics, might offer relevant background information. FPs, like 5-Fluorouracil, are crucial in cancer treatment, suggesting a potential area of application for related compounds like 4,5-Dichloro-2,6-difluoropyrimidine in medicinal chemistry (Gmeiner, 2020).
Pyrimidine Derivatives in Pharmaceutical Research : The synthesis and evaluation of pyrimidine derivatives for various biological activities, including anti-inflammatory and anticonvulsant effects, as discussed in studies by Tozkoparan et al. (1999) and Wang et al. (2015), highlight the importance of pyrimidine cores in drug development. These studies indicate the potential for this compound to serve as a key intermediate or core structure in the development of new therapeutic agents (Tozkoparan et al., 1999); (Wang et al., 2015).
Hybrid Catalysts in Synthesis of Pyrimidine Derivatives : Parmar et al. (2023) discuss the use of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the role of pyrimidine derivatives in medicinal chemistry and their broad applicability. This suggests that compounds like this compound could be valuable in synthetic chemistry for developing new drugs and biological probes (Parmar et al., 2023).
Scientific Research Applications of this compound
This compound serves as a versatile intermediate in the synthesis of various pyrimidine derivatives with potential applications in medicinal chemistry and materials science. The presence of chloro and fluoro substituents on the pyrimidine ring enhances its reactivity, making it a valuable building block for the construction of complex molecules. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials due to its ability to undergo nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
Synthesis of Fluorinated Pyrimidines
This compound is used in the synthesis of fluorinated pyrimidines, which are important in the development of pharmaceutical compounds due to their enhanced metabolic stability and bioavailability. For example, the selective fluorine/chlorine exchange reactions and hydrogenolysis of chlorine substituents provide a route to 5-fluorouracil, a key compound in cancer treatment (Baasner & Klauke, 1989).
Trifluoromethylated Analogues
The compound is also a precursor for the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues. These analogues have applications in the development of drugs targeting various diseases due to their unique biological properties. The synthesis involves Michael-like 1,4-conjugate hydrocyanation adducts, leading to the creation of new trifluoromethylated compounds with potential pharmaceutical applications (Sukach et al., 2015).
Metal-Bearing Pyrimidines
Furthermore, this compound is used in the generation of metal-bearing and trifluoromethyl-substituted pyrimidines. These compounds are significant in materials science for the development of novel materials with enhanced electrical, optical, and catalytic properties. The stability of 5-pyrimidyllithium species in the presence of electron-withdrawing groups like trifluoromethyl allows for high-yield production of carboxylic acids, demonstrating the compound's versatility in synthetic chemistry (Schlosser et al., 2006).
Nonlinear Optical Materials
The structural and spectroscopic analysis of synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a derivative of this compound, indicates its potential as a third-order nonlinear optical material. This highlights the compound's application in the development of optical devices such as optical limiters and switches, which are crucial in telecommunications and information processing technologies (Murthy et al., 2019).
Safety and Hazards
4,5-Dichloro-2,6-difluoropyrimidine is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 . It is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Pyrimidines are known to play a crucial role in various biological processes, including dna synthesis and repair, signaling, and enzyme regulation .
Mode of Action
The mode of action of 4,5-Dichloro-2,6-difluoropyrimidine involves its interaction with its targets, leading to changes at the molecular level. The compound is used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s electron-deficient character makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in SM coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry. The compound’s role in these reactions suggests it may influence pathways related to the synthesis of complex organic molecules .
Pharmacokinetics
The compound’s chemical properties, such as its molecular weight of 18496 g/mol , may influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in SM coupling reactions . By facilitating the formation of carbon-carbon bonds, the compound plays a crucial role in the synthesis of complex organic molecules. This can have significant implications at the cellular level, influencing processes such as DNA synthesis and repair .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as harmful/irritant and should be stored under argon . This suggests that exposure to certain environmental conditions, such as oxygen, may affect the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
4,5-dichloro-2,6-difluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F2N2/c5-1-2(6)9-4(8)10-3(1)7 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIJUHNFHQYGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B3025307.png)
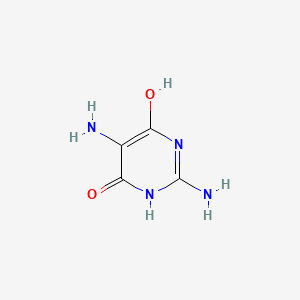
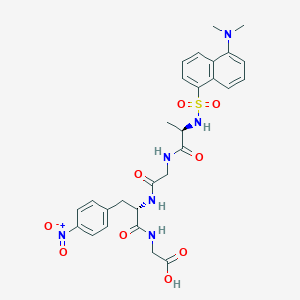

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)

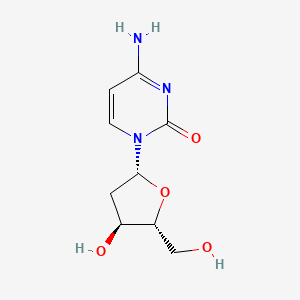
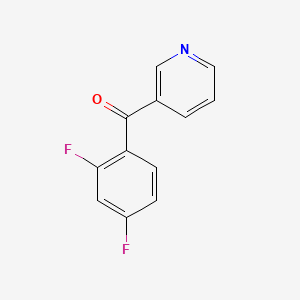
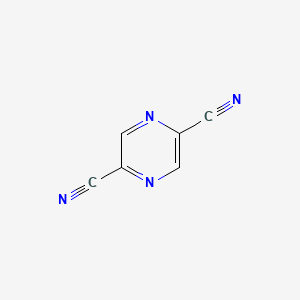
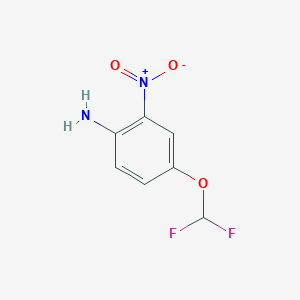
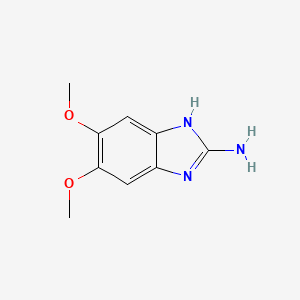
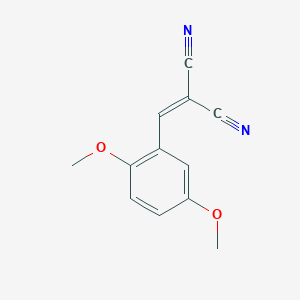

![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)